![molecular formula C22H26N2S B12898993 N,N-Diethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]sulfanyl}ethan-1-amine CAS No. 89707-36-8](/img/structure/B12898993.png)
N,N-Diethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]sulfanyl}ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Diethyl-2-((1-(o-tolyl)isoquinolin-3-yl)thio)ethanamine is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a unique structure with a thioether linkage, making it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-((1-(o-tolyl)isoquinolin-3-yl)thio)ethanamine typically involves multiple steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized using methods such as the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with aldehydes under acidic conditions.
Thioether Formation: The thioether linkage is introduced by reacting the isoquinoline derivative with an appropriate thiol compound under basic conditions.
N,N-Diethylation: The final step involves the alkylation of the amine group with diethyl groups, typically using diethyl sulfate or a similar alkylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or similar catalysts.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Tetrahydroisoquinoline Derivatives: From reduction reactions.
Nitrated or Halogenated Isoquinoline Derivatives: From substitution reactions.
科学研究应用
N,N-Diethyl-2-((1-(o-tolyl)isoquinolin-3-yl)thio)ethanamine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential pharmacological activities, including anticancer and antimicrobial properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and as a model compound for studying thioether chemistry.
作用机制
The mechanism of action of N,N-Diethyl-2-((1-(o-tolyl)isoquinolin-3-yl)thio)ethanamine involves its interaction with specific molecular targets:
相似化合物的比较
Similar Compounds
N,N-Diethyl-2-((1-(o-tolyl)isoquinolin-3-yl)oxy)ethanamine: This compound has an ether linkage instead of a thioether linkage.
N,N-Diethyl-2-((1-(p-tolyl)isoquinolin-3-yl)thio)ethanamine: This compound has a para-tolyl group instead of an ortho-tolyl group.
Uniqueness
N,N-Diethyl-2-((1-(o-tolyl)isoquinolin-3-yl)thio)ethanamine is unique due to its thioether linkage and ortho-tolyl group, which confer distinct chemical and biological properties compared to its analogs .
属性
CAS 编号 |
89707-36-8 |
|---|---|
分子式 |
C22H26N2S |
分子量 |
350.5 g/mol |
IUPAC 名称 |
N,N-diethyl-2-[1-(2-methylphenyl)isoquinolin-3-yl]sulfanylethanamine |
InChI |
InChI=1S/C22H26N2S/c1-4-24(5-2)14-15-25-21-16-18-11-7-9-13-20(18)22(23-21)19-12-8-6-10-17(19)3/h6-13,16H,4-5,14-15H2,1-3H3 |
InChI 键 |
WFCADHGCNLPSQN-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCSC1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


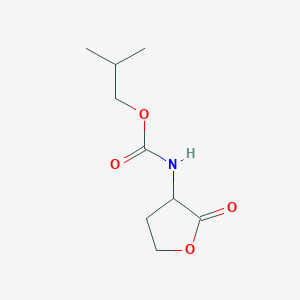
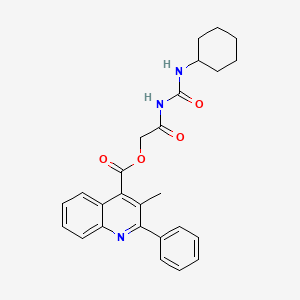
![8-[4-(9H-beta-Carbolin-9-yl)anilino]-2'-deoxyguanosine](/img/structure/B12898926.png)

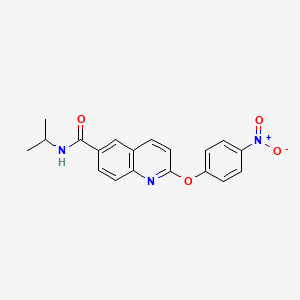
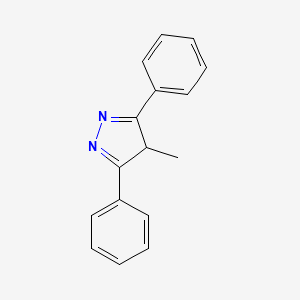
![Cyclohepta[b]pyrrole, 3-ethyl-2-propyl-](/img/structure/B12898949.png)
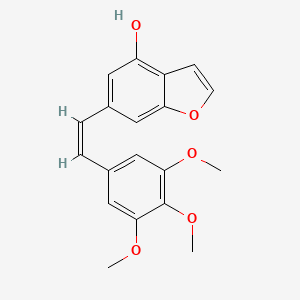
![6,7-Diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one](/img/structure/B12898955.png)


![4-[(2,5-Di-tert-butylphenyl)(imino)methyl]-1,2-oxazol-5(4H)-one](/img/structure/B12898983.png)
![Furan, tetrahydro-2-[(2-methoxyphenoxy)methyl]-](/img/structure/B12898986.png)
![Methyl 3-[1-[2-quinolyl]ethylidene]hydrazinecarbodithioate](/img/structure/B12898987.png)
